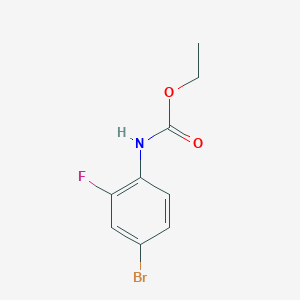

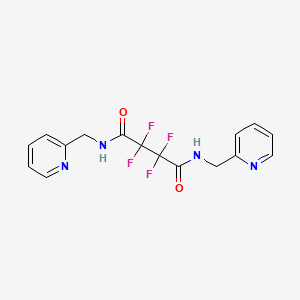

![molecular formula C23H26N2O4 B4617638 methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)

methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

This compound is a highly substituted pyrrolidinone derivative, synthesized via a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde. The synthesis and analysis of such compounds have significant implications in organic chemistry due to their potential biological activities and applications in material science (Ahankar et al., 2021).

Synthesis Analysis

The synthesis involves a Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. These reactions yield novel pyrrole derivatives with antimicrobial properties, underlining the synthetic flexibility and utility of the pyrrole scaffold in generating biologically active molecules (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of pyrrolidinone derivatives are confirmed through FTIR, 1H and 13C NMR spectroscopy, and single-crystal X-ray analysis. The comparison of molecular structures reveals insights into the orientation of ester C=O and pyrrolinone-bound OH, affecting the type of molecular dimers formed in the solid state (Ahankar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and transformations of these compounds are explored through various reactions, including cycloaddition reactions and the formation of pyrrolinone derivatives via complex reactions involving ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate (Yavari et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, are crucial for the practical application and handling of these compounds. While specific studies on physical properties are not directly cited here, they are generally determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in related compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the behavior and potential applications of these compounds. Detailed DFT studies provide insights into the geometrical structure, HOMO-LUMO analysis, and chemical shifts, affirming the synthesized product's structure and reactivity (Ahankar et al., 2021).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyranones and Pyrroles : The compound has been used in the synthesis of various 2H-pyran-2-ones and fused pyran-2-ones, as well as 1H-pyrrole-3-carboxylate derivatives. This involves treatment with activated methylene compounds under specific conditions, highlighting its role in the creation of complex organic structures (Kočevar et al., 1992).

Antimicrobial Applications : Some derivatives of this compound have shown promising antimicrobial activities. The introduction of a methoxy group in the structure of these derivatives seems to enhance their antibacterial and antifungal properties, suggesting potential use in developing new antimicrobial agents (Hublikar et al., 2019).

Optical Resolution and Catalytic Applications : The compound has been part of studies involving the synthesis and optical resolution of axially dissymmetric pyrroles. These synthesized pyrroles have applications as catalysts for enantioselective addition reactions in organic chemistry (Furusho et al., 1996).

Methoxycarbonylation Reactions : This compound has also been used in studies exploring methoxycarbonylation reactions of alkynes. Such studies are significant in the field of organic synthesis, particularly in the formation of unsaturated esters or cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).

Renewable PET Production : Research has involved using derivatives of this compound in the production of biobased terephthalic acid precursors, a key component in the synthesis of renewable polyethylene terephthalate (PET). This application is crucial in developing sustainable materials (Pacheco et al., 2015).

Synthesis of Pyrido[1,2,3-cd]perimidine Derivatives : It has been used in the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, highlighting its versatility in synthesizing complex nitrogen-containing heterocycles (Yavari et al., 2002).

Hydrocarbonylation and Dimerization Reactions : The compound has applications in hydrocarbonylation and dimerization reactions, as demonstrated in the synthesis of dimethyl 4-oxopimelate and other related compounds (Murata et al., 1982).

Synthesis of Pyrrole Dicarboxylates : It is involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which further underscores its role in the formation of pyrrole-based compounds (Yavari et al., 2002).

Product Structure Revision Studies : The compound has been part of studies aimed at revising the structure of previously synthesized products, emphasizing its significance in the accurate characterization of organic compounds (Srikrishna et al., 2010).

Study of Methoxy Substituted Pyridones : It has been involved in experimental and theoretical studies on the structures of methoxy substituted pyridones, contributing to a deeper understanding of the structural aspects of these compounds (Mirković et al., 2014).

Propriétés

IUPAC Name |

methyl (4Z)-1-ethyl-4-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-7-24-16(4)21(23(27)29-6)20(22(24)26)13-17-12-14(2)25(15(17)3)18-8-10-19(28-5)11-9-18/h8-13H,7H2,1-6H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXDAVQIODLLIT-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

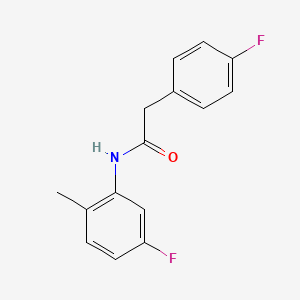

![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)

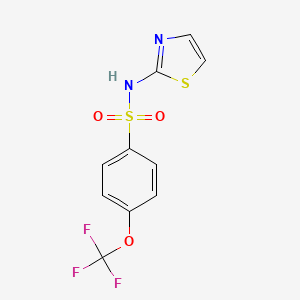

![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

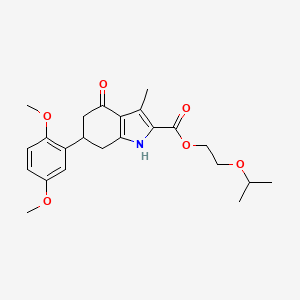

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)

![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)